molecular formula C14H11ClN2O4 B5701589 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide

2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide

Cat. No. B5701589
M. Wt: 306.70 g/mol
InChI Key: ZDFXODGSMOZHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide (CMN) is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of nitroaromatic compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide is not fully understood. However, it has been proposed that 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has been shown to have a significant effect on various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has also been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide is its ability to inhibit the growth of cancer cells at relatively low concentrations. It is also relatively easy to synthesize and can be obtained in good yields. However, 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has some limitations, including its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide involves the reaction between 2-chloro-5-nitrobenzoic acid and 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.

properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-8-10(17(19)20)5-6-13(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFXODGSMOZHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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